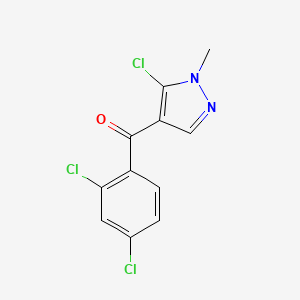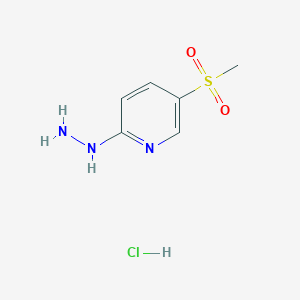
2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride is a chemical compound with the molecular formula C6H9N3O2S·HCl. It consists of a pyridine ring substituted with a hydrazino group at the 2-position and a methanesulfonyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride can be achieved through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0 to 150°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazones, and substituted pyridines. These products are often of interest due to their potential biological activity and applications in various fields .
Scientific Research Applications
2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antiulcer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group is highly reactive and can form covalent bonds with various biomolecules, leading to the modulation of biological processes. This compound may inhibit enzymes, alter signal transduction pathways, or interact with nucleic acids, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinopyridine: Similar structure but lacks the methanesulfonyl group.
5-Methanesulfonyl-2-pyridylhydrazine: Similar structure but with different substitution patterns on the pyridine ring.
2-Hydrazino-3-(methanesulfonyl)pyridine: Similar structure but with the methanesulfonyl group at the 3-position instead of the 5-position.
Uniqueness
2-Hydrazinyl-5-(methylsulfonyl)pyridinehydrochloride is unique due to the presence of both the hydrazino and methanesulfonyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H10ClN3O2S |
|---|---|
Molecular Weight |
223.68 g/mol |
IUPAC Name |
(5-methylsulfonylpyridin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H9N3O2S.ClH/c1-12(10,11)5-2-3-6(9-7)8-4-5;/h2-4H,7H2,1H3,(H,8,9);1H |
InChI Key |
YQROIWIBMFDIAA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)NN.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

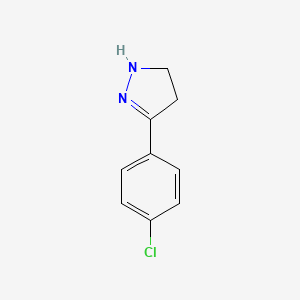
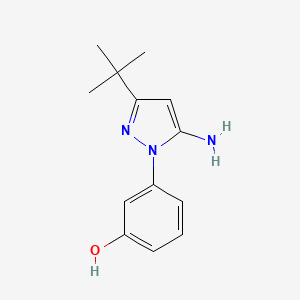

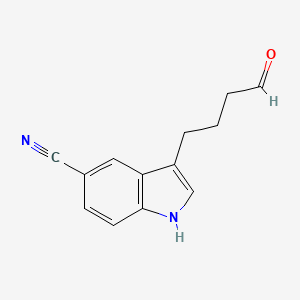
![4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline](/img/structure/B8634010.png)
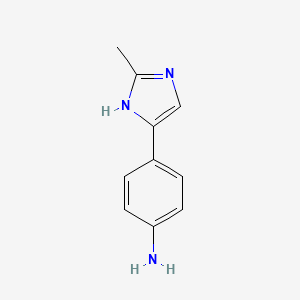

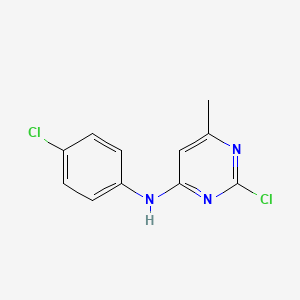
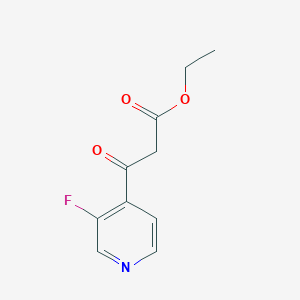
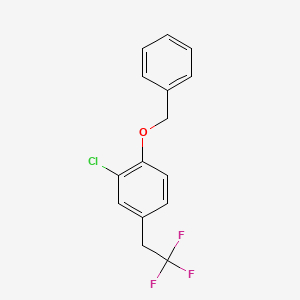
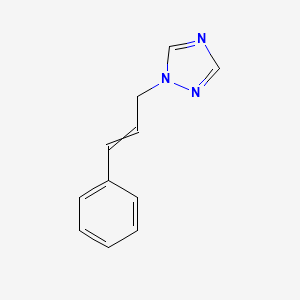
![4-(3-Chloro[1,1'-biphenyl]-2-yl)butanoic acid](/img/structure/B8634060.png)

